
2-Chloro-6-methyl-4-(trifluoromethyl)pyridine
Descripción general
Descripción
2-Chloro-6-methyl-4-(trifluoromethyl)pyridine, or 2C6M4TFP, is an organic compound with a molecular formula of C7H5ClF3N. It is a colorless liquid and has a pungent odor. It is an important intermediate for the production of pharmaceuticals and agrochemicals. It is also used in the synthesis of a variety of organic compounds and as a catalyst for certain chemical reactions.
Aplicaciones Científicas De Investigación
Halogen Shuffling and Electrophilic Substitutions
2-Chloro-6-(trifluoromethyl)pyridine exhibits interesting behavior in reactions involving halogen shuffling and electrophilic substitutions. A study by Mongin et al. (1998) explored this by treating the compound with lithium diisopropylamide and iodine, converting it into its 3-iodo derivative. This derivative can be isomerized to 2-chloro-4-iodo-6-(trifluoromethyl)pyridine, which is a useful starting material for further chemical manipulations involving halogen/metal exchange and electrophilic trapping (Mongin et al., 1998).
Synthesis of Pesticides
The compound is also significant in the synthesis of pesticides. Lu Xin-xin (2006) reviewed various processes for synthesizing 2,3-dichloro-5-trifluoromethyl pyridine, a closely related compound, highlighting its widespread use in pesticide synthesis (Lu Xin-xin, 2006).
Logistic Flexibility in Synthesizing Carboxylic Acids
Another application involves the preparation of isomeric halopyridinecarboxylic acids. Cottet and Schlosser (2004) demonstrated the straightforward preparation of specific carboxylic acids from 2-chloro-4-(trifluoromethyl)pyridine, showcasing the compound's versatility and logistical flexibility in organic synthesis (Cottet & Schlosser, 2004).
Antimicrobial Activities and Structural Properties
The antimicrobial activities and structural properties of 2-chloro-6-(trifluoromethyl)pyridine have also been investigated. Evecen et al. (2017) conducted a study analyzing its molecular structure and antimicrobial properties, including its interactions with DNA, demonstrating its potential in the field of biochemistry and pharmaceutical research (Evecen et al., 2017).
Application in Herbicides
Li Zheng-xiong (2004) summarized the synthetic methods for 2-chloro-5-trifluoromethyl pyridine, a variant of the compound , and discussed its applications as an intermediate in herbicides, pharmaceuticals, and biochemicals. This study highlights the compound's significant role in various industrial applications (Li Zheng-xiong, 2004).
Propiedades
IUPAC Name |
2-chloro-6-methyl-4-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3N/c1-4-2-5(7(9,10)11)3-6(8)12-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXLBWNSGCIEART-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10371490 | |
| Record name | 2-chloro-6-methyl-4-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10371490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-methyl-4-(trifluoromethyl)pyridine | |
CAS RN |
22123-14-4 | |
| Record name | 2-Chloro-6-methyl-4-(trifluoromethyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22123-14-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-chloro-6-methyl-4-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10371490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-6-methyl-4-(trifluoromethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Benzo[b]thiophene-6-carbaldehyde](/img/structure/B1585829.png)
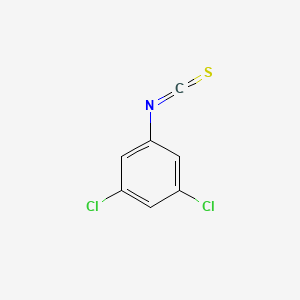

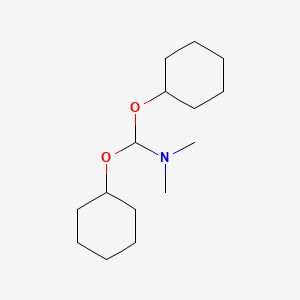
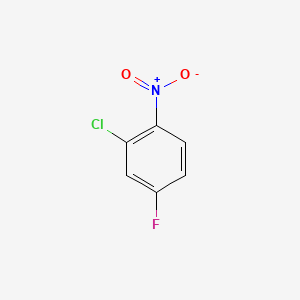

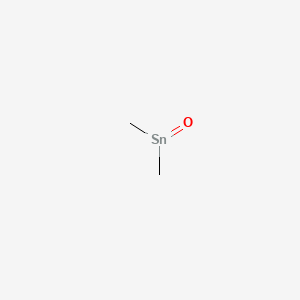
![1H-Benz[6,7]indazolo[2,3,4-fgh]naphth[2'',3'':6',7']indolo[3',2':5,6]anthra[2,1,9-mna]acridine-2,7,10,15-tetrone](/img/structure/B1585838.png)
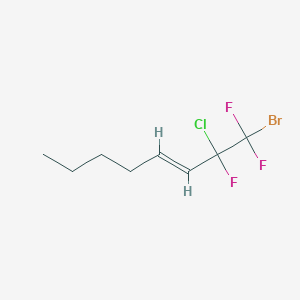

![N-[4-cyano-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B1585844.png)